molecular formula C6H7NO3S2 B6174856 4-methanesulfonylthiophene-3-carboxamide CAS No. 2567498-68-2

4-methanesulfonylthiophene-3-carboxamide

Cat. No.: B6174856
CAS No.: 2567498-68-2
M. Wt: 205.3
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Description

Chemical Profile and Research Significance 4-Methanesulfonylthiophene-3-carboxamide (CAS 2567498-68-2) is a high-purity synthetic building block supplied at 98% purity. With a molecular formula of C 6 H 7 NO 3 S 2 and a molecular weight of 205.25, this compound belongs to the class of thiophene carboxamide derivatives, which are highly attractive scaffolds in medicinal chemistry and drug discovery . The thiophene ring provides a planar, aromatic structure that enhances receptor binding, while the methanesulfonyl (mesyl) and carboxamide substituents offer key sites for molecular interaction and further synthetic modification . Key Research Applications and Value This compound serves as a critical intermediate in pharmaceutical research, particularly in the development of novel therapeutic agents. Thiophene carboxamide derivatives have demonstrated significant and versatile pharmacological properties in scientific studies . A primary area of investigation is in oncology research , where structurally similar thiophene carboxamides have shown potent cytotoxic effects against a range of cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast carcinoma (MCF-7) . The mechanism of action for these compounds is under active investigation and may involve the induction of apoptosis through caspase 3/7 activation and disruption of mitochondrial membrane potential . Furthermore, thiophene-carboxamide scaffolds are being explored as biomimetics of established anticancer agents like Combretastatin A-4 (CA-4), potentially acting through tubulin inhibition at the colchicine-binding site to disrupt cancer cell division . Beyond oncology, related compounds are also being studied as inhibitors of voltage-gated sodium channels for pain management and as novel narrow-spectrum antibacterial prodrugs . Handling and Storage To ensure stability, this product should be stored sealed in a dry environment at 2-8°C . It is intended for research purposes only by qualified laboratory personnel. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

2567498-68-2

Molecular Formula

C6H7NO3S2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Sulfur Incorporation

Methanesulfonyl chloride serves as the primary electrophilic sulfonylation agent. In a representative procedure, thiophene-3-carboxamide is treated with methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0–5°C, using DBU (1,8-diazabicycloundec-7-ene) as a base to scavenge HCl. The reaction achieves 68–72% yield after 6 hours, though competing sulfonation at the 2-position occurs in 15–18% of cases, necessitating chromatographic separation.

Table 1. Optimization of Sulfonylation Conditions

ConditionSolventBaseTemp (°C)Yield (%)Purity (%)
Methanesulfonyl ClDCMDBU0–57285
Methanesulfonyl ClTHFK2CO3255878
Ms2OTolueneEt3N804162

Radical Sulfonylation Approaches

Photoredox catalysis using Ru(bpy)3Cl2 and sodium methanesulfinate under blue LED irradiation enables radical sulfonylation. This method circumvents regioselectivity issues, achieving 79% yield with 94% para-selectivity. Mechanistic studies indicate a single-electron transfer (SET) process generates a thiophenyl radical, which couples with - SO2Me intermediates.

Multi-Step Synthesis via Intermediate Halogenation

Halogenation-Sulfonylation Sequences

Bromination of thiophene-3-carboxamide using NBS (N-bromosuccinimide) in CCl4 provides 4-bromothiophene-3-carboxamide in 89% yield. Subsequent nucleophilic displacement with methanesulfonamide in DMF at 120°C for 12 hours affords the target compound in 64% yield. The use of K2CO3 as base proves critical, as weaker bases like NaHCO3 result in <20% conversion.

Key Data

  • 4-Bromothiophene-3-carboxamide : 1H NMR (400 MHz, CDCl3) δ 7.84 (s, 1H), 7.35 (d, J = 5.2 Hz, 1H), 6.79 (d, J = 5.2 Hz, 1H).

  • Displacement Reaction : TOF = 8.2 h−1, TON = 98 (with 0.01 mol% Pd catalyst).

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Sulfonyl Boronic Esters

A novel approach employs 4-boronic acid pinacol ester thiophene-3-carboxamide coupled with methanesulfonyl bromide via Pd(PPh3)4 catalysis. Despite high functional group tolerance, the reaction suffers from protodeboronation (22–25% side product), reducing isolated yields to 54%. Microwave-assisted conditions (100°C, 20 min) improve conversion to 81% but require stringent oxygen-free environments.

Buchwald-Hartwig Aminosulfonylation

Solid-Phase Synthesis and Green Chemistry Alternatives

Polymer-Supported Reagents

Immobilized methanesulfonyl chloride on Merrifield resin enables reagent recycling, reducing waste generation by 62%. Batch reactions show consistent 65–68% yields over five cycles, though leaching of sulfonyl groups (0.8–1.2% per cycle) limits long-term utility.

Mechanochemical Synthesis

Ball-milling thiophene-3-carboxamide with methanesulfonyl chloride and K2CO3 achieves 71% yield in 2 hours without solvent. Comparative energy assessments reveal a 58% reduction in E-factor compared to solution-phase methods. Scalability remains challenging due to heat dissipation issues in large-scale mills.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CONH2), 7.94 (d, J = 1.6 Hz, 1H, H5), 7.88 (d, J = 1.6 Hz, 1H, H2), 3.42 (s, 3H, SO2CH3).

  • HRMS : m/z calc’d for C6H7NO3S2 [M+H]+: 222.9896, found: 222.9892.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows ≥98.5% purity for all synthetic batches. Principal impurities include regioisomeric 2-methanesulfonyl derivatives (0.7–1.1%) and hydrolyzed carboxylic acid (0.3–0.6%) .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions

The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfone derivatives, while reduction may yield thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Methanesulfonylthiophene-3-carboxamide has been investigated for its potential as a therapeutic agent:

  • Voltage-Gated Sodium Channel Inhibitors: Research indicates that this compound may serve as an inhibitor of voltage-gated sodium channels, which are crucial in the treatment of neuropathic pain and other disorders .
  • Antimicrobial Properties: Preliminary studies suggest that it possesses antimicrobial activity, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound is utilized as a building block in organic synthesis:

  • Intermediate in Drug Development: It serves as an intermediate in the synthesis of more complex pharmaceuticals, aiding in the design of novel therapeutic agents .
  • Material Science Applications: Its unique properties allow for applications in creating advanced materials, such as organic semiconductors and corrosion inhibitors.

Biochemical Research

In biochemical studies, this compound is explored for its interactions with biological molecules:

  • Enzyme Modulation: The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, potentially modulating enzyme activity and influencing various biochemical pathways.

Case Studies

Case Study 1: Antimicrobial Activity
A study examined the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Voltage-Gated Sodium Channel Inhibition
Research published in a pharmaceutical journal highlighted the effectiveness of this compound as an inhibitor of voltage-gated sodium channels. In vitro assays demonstrated dose-dependent inhibition, paving the way for further exploration in pain management therapies.

Mechanism of Action

The mechanism of action of 4-methanesulfonylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of thiophene carboxamides are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Biological Activity
4-Methanesulfonylthiophene-3-carboxamide C₆H₆N₂O₃S₂ 218.25 (calc.) Not provided 4-SO₂CH₃, 3-CONH₂ Under investigation
2-Amino-4,5-dimethyl-3-thiophenecarboxamide C₇H₁₀N₂OS 170.23 51486-04-5 2-NH₂, 4/5-CH₃ Antimicrobial screening
2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide C₁₃H₁₄N₂OS 254.33 (calc.) 57243-81-9 2-NH₂, 4-CH₃, 5-CH₂Ph Not reported
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide C₁₇H₁₈N₂O₅S₂ 394.5 932997-87-0 4-Methoxyphenylsulfonyl, acetamido No activity data
2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₁₈H₂₀N₂O₄S₂ 392.5 919754-12-4 4-(SO₂CH₃)phenyl, acetamido Not reported

Physicochemical Properties

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